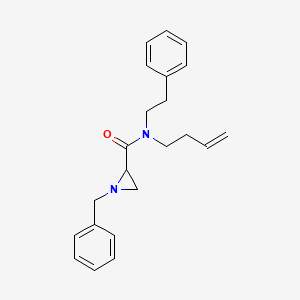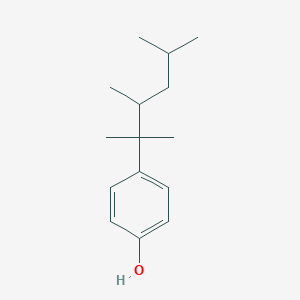stannane CAS No. 923056-93-3](/img/structure/B14189732.png)
[(9H-Fluorene-9-carbonyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluorene-9-carbonyl)oxystannane is a chemical compound that features a fluorene moiety bonded to a triphenylstannane group through a carbonyl-oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-9-carbonyl chloride with triphenylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-9-carbonyl chloride+Triphenylstannane→(9H-Fluorene-9-carbonyl)oxystannane
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-9-carbonyl)oxystannane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluorene-9-carbonyl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannane moiety to a lower oxidation state.
Substitution: The triphenylstannane group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (9H-Fluorene-9-carbonyl)oxystannane oxides.
Reduction: Formation of reduced stannane derivatives.
Substitution: Formation of substituted [(9H-Fluorene-9-carbonyl)oxy] derivatives.
Scientific Research Applications
(9H-Fluorene-9-carbonyl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (9H-Fluorene-9-carbonyl)oxystannane involves its interaction with molecular targets through its stannane and fluorene moieties. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The carbonyl-oxy linkage provides stability and reactivity, allowing the compound to participate in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-carboxylic acid: Similar fluorene structure but lacks the stannane moiety.
Triphenylstannane: Contains the stannane group but lacks the fluorene moiety.
[(9H-Fluoren-9-ylmethoxy)carbonyl] derivatives: Similar carbonyl-oxy linkage but different substituents.
Uniqueness
(9H-Fluorene-9-carbonyl)oxystannane is unique due to the combination of the fluorene and triphenylstannane groups, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
923056-93-3 |
|---|---|
Molecular Formula |
C32H24O2Sn |
Molecular Weight |
559.2 g/mol |
IUPAC Name |
triphenylstannyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-2-4-6-5-3-1;/h1-8,13H,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
HKYLBVFAHDEDIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)



![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)





